Propargyl radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The propargyl radical is a highly reactive chemical species characterized by the presence of a carbon-carbon triple bond and a free radical on the terminal carbon atom. This radical is represented by the formula C₃H₃ and is known for its versatility in organic synthesis. The this compound plays a crucial role in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The propargyl radical can be generated through several methods, including:
Hydrogen Atom Abstraction: This method involves the removal of a hydrogen atom from propargyl alcohol using a suitable radical initiator.
Homolytic Cleavage: The homolytic cleavage of propargyl halides or other propargyl derivatives can produce propargyl radicals.
Photoredox Catalysis: Recent advancements have shown that photoredox cobalt-catalyzed reactions can efficiently generate propargyl radicals under mild conditions.
Industrial Production Methods: Industrial production of propargyl radicals often involves the use of large-scale photoredox catalysis or thermal decomposition of propargyl-containing compounds. These methods ensure a consistent and high-yield production of the radical for various applications.
Chemical Reactions Analysis
Types of Reactions: The propargyl radical undergoes several types of reactions, including:
Addition Reactions: Propargyl radicals can add to multiple bonds, such as alkenes and alkynes, to form more complex structures.
Cyclization Reactions: These radicals can participate in cyclization reactions to form cyclic compounds, which are valuable in synthetic chemistry.
Substitution Reactions: Propargyl radicals can undergo substitution reactions with various nucleophiles, leading to the formation of substituted propargyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as peroxides and oxygen, are commonly used to generate propargyl radicals.
Reducing Agents: Metal hydrides and other reducing agents can facilitate the formation of propargyl radicals from propargyl halides.
Major Products:
Scientific Research Applications
The propargyl radical has numerous applications in scientific research, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Propargyl radicals are used in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: These radicals are employed in the study of radical-mediated biological processes and the development of radical-based therapeutic agents.
Industrial Applications: Propargyl radicals are utilized in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mechanism of Action
The propargyl radical exerts its effects through radical-mediated mechanisms. The free radical on the terminal carbon atom is highly reactive and can readily participate in various chemical reactions. The mechanism often involves the formation of intermediate radical species, which then undergo further transformations to yield the final products . The molecular targets and pathways involved in these reactions are diverse and depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
Allyl Radical: Similar to the propargyl radical, the allyl radical contains a carbon-carbon double bond and a free radical on the terminal carbon atom.
Vinyl Radical: This radical contains a carbon-carbon double bond and a free radical on the terminal carbon atom.
Uniqueness: The this compound is unique in its high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions, including addition, cyclization, and substitution, makes it a valuable intermediate in the synthesis of complex molecules. Additionally, the presence of the carbon-carbon triple bond imparts unique reactivity that distinguishes it from other similar radicals .
Properties
CAS No. |
2932-78-7 |
---|---|
Molecular Formula |
C3H3 |
Molecular Weight |
39.06 g/mol |
InChI |
InChI=1S/C3H3/c1-3-2/h1H,2H2 |
InChI Key |
DITHIFQMPPCBCU-UHFFFAOYSA-N |
Canonical SMILES |
[CH2]C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.